molecular formula C15H13BrN2 B12916190 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine CAS No. 62693-67-8

3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine

Cat. No.: B12916190
CAS No.: 62693-67-8
M. Wt: 301.18 g/mol
InChI Key: AKIWQEWQKDVOQB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine is a synthetically designed indole derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a bromophenyl substituent at the 3-position of the indole nucleus and a methyl group at the 1-position, creating a versatile molecular scaffold for investigating structure-activity relationships. The indole core is a privileged structure in pharmaceutical development, known for its ability to interact with diverse biological targets . Indole derivatives demonstrate a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects . The presence of the bromine atom on the phenyl ring offers a strategic site for further functionalization through cross-coupling reactions, enabling researchers to create diverse compound libraries for biological screening. This compound is presented as a key intermediate for researchers exploring novel therapeutic agents. Indole-based compounds have shown promise in targeting multiple disease pathways, with recent studies highlighting their potential in developing multi-target drugs . The specific substitution pattern of this amine-functionalized indole derivative makes it particularly valuable for synthesizing more complex molecules and probing biological mechanisms. The product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed when handling this compound in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62693-67-8

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

3-(4-bromophenyl)-1-methylindol-2-amine

InChI

InChI=1S/C15H13BrN2/c1-18-13-5-3-2-4-12(13)14(15(18)17)10-6-8-11(16)9-7-10/h2-9H,17H2,1H3

InChI Key

AKIWQEWQKDVOQB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine typically involves the following steps:

    Indole Formation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The methyl group can be introduced into the indole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Fischer indole synthesis processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine is its anticancer properties. Research has shown that indole derivatives can exhibit potent growth inhibition against various cancer cell lines.

Case Study: National Cancer Institute Screening

A notable study evaluated several indole derivatives, including this compound, through the National Cancer Institute (NCI) Developmental Therapeutics Program. The compound was subjected to a single-dose assay against a panel of approximately 60 human cancer cell lines, representing various cancer types such as leukemia, lung, colon, and breast cancers.

Results Summary:

  • Growth Inhibition Percent (%GI) : The compound demonstrated significant growth inhibition across multiple cell lines.
  • Mean Growth Values : A lower mean growth value indicated better inhibition activity.
CompoundMean GrowthMost Sensitive Cell LineGrowth Inhibition Percent (%GI)
This compound30.17MDA-MB-435 (melanoma)70.00

This table illustrates the efficacy of the compound in inhibiting cancer cell proliferation, emphasizing its potential as an anticancer agent.

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for various other biological activities:

  • Antimicrobial Properties : Indole derivatives have shown promise in combating bacterial and fungal infections.

Case Study: Antimicrobial Screening

Research has highlighted the antimicrobial potential of indole-based compounds, including this compound, against several pathogens.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Synthesis and Derivative Exploration

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various derivatives of this compound are being synthesized to enhance its biological activity and selectivity.

Synthesis Overview

The synthesis typically includes:

  • Formation of the indole core.
  • Bromination at the para position of the phenyl ring.
  • Methylation to introduce the methyl group at the indole nitrogen.

Conclusion and Future Directions

The applications of this compound are diverse, with significant implications for cancer treatment and antimicrobial therapy. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

  • In vivo efficacy and safety assessments.
  • Structure–activity relationship (SAR) studies to identify more potent derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Cores

a. N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine ()
  • Structure : Shares the 1-methylindole core but includes a propargylamine side chain and benzyloxy group.
  • Activity: Acts as a multitarget inhibitor of cholinesterases (AChE IC₅₀ = 0.35 μM) and monoamine oxidases (MAO-A IC₅₀ = 5.2 nM). The propargylamine moiety is critical for MAO-B inhibition .
  • Key Difference : The additional benzyloxy and propargyl groups enable dual enzyme targeting, unlike the simpler amine substituent in the target compound.
b. 1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine ()
  • Structure : Chlorophenylmethyl substituent at the 1-position and an amine at the 5-position.
  • Key Difference : Halogen substitution (Cl vs. Br) impacts lipophilicity (Cl: lower molecular weight) and van der Waals interactions in binding pockets.
c. 4-Bromo-2-(6-fluoro-1H-indol-2-yl)phenol ()
  • Structure: Bromophenyl group linked to a fluorinated indole and a phenol group.
  • Key Difference : The hydroxyl group introduces polarity, contrasting with the methyl and amine groups in the target compound.

Bromophenyl-Containing Heterocycles with Different Cores

a. 4-(4-Bromophenyl)-thiazol-2-amine Derivatives ()
  • Structure : Thiazole core with 4-bromophenyl and amine groups.
  • Activity : Demonstrated antimicrobial and anticancer activity in docking studies. ADME profiles suggest favorable pharmacokinetics .
  • Key Difference : Thiazole’s smaller ring size and sulfur atom may enhance metabolic stability compared to indole.
b. 3-(4-Bromophenyl)-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()
  • Structure : Pyrazolopyrimidine core with bromophenyl and chloro-phenylethyl groups.
  • Synthesis : 42% yield via coupling reactions; characterized by NMR and IR .
  • Key Difference : The pyrazolopyrimidine core likely targets kinase pathways, diverging from indole’s CNS applications.
c. Brodifacoum ()
  • Structure : Coumarin derivative with a 4-(4-bromophenyl)phenyl group.
  • Activity: Suppresses LPS-induced NO generation (anti-inflammatory) .
  • Key Difference : The coumarin scaffold facilitates π-π stacking in hydrophobic pockets, unlike the planar indole.

Halogen-Substituted Amines with Varied Pharmacophores

a. (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine (Zimelidine, )
  • Structure : Allylamine linker with bromophenyl and pyridyl groups.
  • Activity : Antidepressant via serotonin reuptake inhibition .
  • Key Difference : The allylamine and pyridine groups enable SSRI activity, absent in the target compound.
b. {3-Amino-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}(4-bromophenyl)methanone ()
  • Structure: Sulfonyl and methanone groups modify the indole core.
  • Synthesis : Prepared via sulfonation and Friedel-Crafts acylation .

Comparative Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine Indole 4-Bromophenyl, 1-methyl Under investigation N/A
N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Indole Propargylamine, benzyloxy MAO-A/ChE inhibitor
4-(4-Bromophenyl)-thiazol-2-amine Thiazole 4-Bromophenyl, amine Antimicrobial
Zimelidine Allylamine Bromophenyl, pyridyl Antidepressant (SSRI)

Table 2. Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL)
This compound 301.18 3.8 0.12
Brodifacoum 523.41 6.2 0.03
1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine 256.73 3.2 0.25

Biological Activity

3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine, also known as N-[3-(4-bromophenyl)-1-methyl-1H-indol-2-yl]benzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core substituted with a bromophenyl group and an amine functional group. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₃BrN₂
  • Molecular Weight : 305.19 g/mol

The presence of the bromine atom in the phenyl ring enhances the compound's lipophilicity and may influence its biological interactions.

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Indole derivatives are known for their potential to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases. Molecular docking studies indicate its binding affinity to key enzymes involved in inflammation .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Activity Mechanism Reference
AnticancerInduces apoptosis; inhibits proliferation,
Anti-inflammatoryInhibits cytokine production,
AntimicrobialExhibits activity against various bacterial strains ,

Anticancer Studies

A study published in Frontiers in Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM. The mechanism was linked to increased caspase-3 activity, indicating enhanced apoptosis .

Anti-inflammatory Research

In another investigation, the compound was shown to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, supporting its potential use in treating inflammatory conditions .

Antimicrobial Activity

Research highlighted the antimicrobial properties of this compound against Helicobacter pylori, with minimum inhibitory concentration (MIC) values demonstrating efficacy comparable to existing antibiotics .

Q & A

Q. What are the established synthetic routes for preparing 3-(4-Bromophenyl)-1-methyl-1H-indol-2-amine?

A common approach involves introducing the bromophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions. For example, brominated aryl halides can react with indole precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) . Methylation at the indole nitrogen is typically achieved using methyl iodide or dimethyl sulfate under basic conditions. Purification via column chromatography and crystallization (using solvents like DCM/hexane) is recommended for isolating high-purity product.

Q. How can the structural integrity of this compound be validated?

Use a combination of techniques:

  • X-ray crystallography : Refine single-crystal data with SHELXL and visualize using ORTEP-III .
  • NMR spectroscopy : Confirm the bromophenyl substituent via distinct aromatic proton splitting (e.g., para-substitution patterns at δ 7.2–7.6 ppm) and methyl group signals (δ ~3.8 ppm for N–CH₃).
  • Mass spectrometry : Verify the molecular ion peak (expected [M+H]⁺ ~317 Da) and isotopic pattern consistent with bromine .

Q. What are the solubility and stability considerations for handling this compound?

Based on analogs (e.g., ), the compound is likely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under ambient conditions (25°C, 60% RH) over 48 hours are advised. Store in inert atmospheres (argon) at -20°C to prevent degradation, especially if reactive amines or bromine residues are present.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies in thermal parameters or bond lengths may arise from twinning or disorder. Use SHELXL’s TWIN and BASF commands to model twinning . Validate geometric parameters against the IUCr’s standards (e.g., bond length tolerance ±0.02 Å) and cross-check hydrogen bonding motifs with Mercury’s symmetry tools . For electron density outliers, re-examine solvent masking or consider alternative space groups.

Q. What hydrogen-bonding patterns are predicted for this compound, and how do they influence crystal packing?

Graph set analysis (as per Etter’s rules) can classify hydrogen bonds. The amine (–NH₂) and methyl groups may form D (donor) and A (acceptor) motifs. For example, N–H···N or N–H···π interactions could stabilize layered or herringbone packing. Use CrystalExplorer to map pairwise interactions and calculate lattice energy contributions .

Q. How should researchers address contradictions between computational and experimental spectroscopic data?

  • NMR : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G*). Adjust for solvent effects via the IEF-PCM model.
  • IR : Reconcile calculated vibrational modes (e.g., N–H stretching at ~3400 cm⁻¹) with experimental peaks by scaling factors (0.96–0.98).
  • Mass : Validate isotopic patterns using tools like mMass and cross-reference with high-resolution MS .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on bromophenyl’s hydrophobic pockets and amine’s hydrogen-bonding potential.
  • Analog synthesis : Replace the bromine with other halogens (e.g., Cl, F) or modify the methyl group to ethyl/benzyl to assess steric/electronic effects .
  • In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀ via fluorescence polarization) in cell lines relevant to the disease model.

Notes

  • Data Sources : Prioritize peer-reviewed crystallography tools (SHELX , ORTEP ) and validation guidelines .
  • Contradictions : Cross-validate synthetic yields and spectral data against multiple replicates.
  • Advanced Methods : For SAR, integrate molecular dynamics simulations (AMBER) to study binding kinetics .

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